Di-tert-butyl nitroxide

Catalog No.
S592249
CAS No.
2406-25-9
M.F
C8H18NO
M. Wt
144.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl nitroxide

CAS Number

2406-25-9

Product Name

Di-tert-butyl nitroxide

Molecular Formula

C8H18NO

Molecular Weight

144.23 g/mol

InChI

InChI=1S/C8H18NO/c1-7(2,3)9(10)8(4,5)6/h1-6H3

InChI Key

CKJMHSMEPSUICM-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C(C)(C)C)[O]

Synonyms

di-t-butyl nitroxide, di-tert-butyl-nitroxyl, DTBN-spin

Canonical SMILES

CC(C)(C)N(C(C)(C)C)[O]

The exact mass of the compound Di-tert-butyl nitroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl nitroxide (DTBN) is a persistent, sterically hindered acyclic nitroxide radical utilized as a radical scavenger, polymerization inhibitor, and electron paramagnetic resonance (EPR) spin probe. Unlike cyclic nitroxides such as TEMPO, DTBN is a liquid at room temperature, offering handling and solubility advantages for neat monomer formulations and continuous-flow systems. Its acyclic structure imparts specific electrochemical and kinetic properties, notably an irreversible electrochemical oxidation profile and a smaller steric footprint. For industrial and laboratory buyers, DTBN is primarily procured when standard cyclic nitroxides fail to provide adequate low-temperature control in nitroxide-mediated polymerization (NMP) or when a minimal-steric-footprint spin probe is required for mapping tight microenvironments [1].

Substituting DTBN with more common cyclic nitroxides such as TEMPO or PROXYL often leads to process failures in temperature-sensitive polymerizations and specific electrochemical assays. TEMPO typically requires elevated temperatures (>120 °C) to achieve reversible C–ON bond homolysis in nitroxide-mediated polymerization, which degrades thermally labile monomers like glycopolymers. Furthermore, TEMPO undergoes highly reversible redox cycling, making it unsuitable for applications requiring a terminal, one-way radical sink. Additionally, the larger effective radius of cyclic spin labels can perturb tightly packed lipid or polymer assemblies, skewing EPR polarity data. Consequently, replacing DTBN with TEMPO compromises polymer polydispersity, alters electrochemical trapping outcomes, and introduces steric artifacts in microenvironmental analysis [1].

Lower Temperature Threshold in Nitroxide-Mediated Polymerization

In the synthesis of temperature-sensitive polymers such as N-(p-vinylbenzyl)-[O-β-D-galactopyranosyl-(1→4)]-D-gluconamide (VLA), DTBN demonstrates quantitative control at lower temperatures compared to standard cyclic nitroxides. DTBN facilitates well-controlled polymerization at 90 °C, yielding defined glycopolymers with low polydispersity indices (PDI ~1.1). In contrast, TEMPO-mediated systems typically require temperatures exceeding 120 °C for effective C-ON bond homolysis, a threshold at which VLA and similar functional monomers become thermally unstable and degrade. This temperature differential makes DTBN a necessary selection for the controlled radical polymerization of thermally labile substrates [1].

Evidence DimensionPolymerization control temperature for labile monomers
Target Compound DataWell-controlled NMP at 90 °C (PDI ~1.1)
Comparator Or BaselineTEMPO requires >120 °C (causing monomer degradation)
Quantified Difference~30 °C reduction in required polymerization temperature
ConditionsNMP of VLA in DMF solution with dicumyl peroxide accelerator

Enables the synthesis of high-value, temperature-sensitive functional polymers and glycopolymers that would otherwise degrade under standard TEMPO-mediated conditions.

Irreversible Oxidation for Terminal Radical Scavenging

Cyclic voltammetry studies reveal a fundamental electrochemical divergence between acyclic DTBN and cyclic nitroxides like TEMPO. While TEMPO exhibits a reversible 1-electron oxidation to its oxoammonium cation (with cathodic/anodic peak current ratios near 1.0), DTBN undergoes a chemically irreversible oxidation. In the cyclic voltammogram of DTBN, no cathodic peak is observed, indicating rapid non-electrochemical consumption or decomposition of the DTBN+ species. This irreversible profile prevents catalytic redox cycling, establishing DTBN as a definitive, one-way radical trap rather than a reversible redox mediator [1].

Evidence DimensionElectrochemical reversibility (cathodic/anodic peak ratio)
Target Compound DataIrreversible oxidation (no cathodic peak observed)
Comparator Or BaselineTEMPO exhibits reversible 1e- oxidation (jp,c/jp,a ≈ 1.00)
Quantified DifferenceComplete absence of cathodic return for DTBN vs. ~100% return for TEMPO
ConditionsCyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile or diglyme)

Dictates material selection where a terminal radical scavenger is required without the risk of unwanted secondary redox cycling characteristic of TEMPO.

Minimized Steric Footprint for High-Fidelity EPR Spin Probing

For mapping the polarity and proticity of tightly packed biomolecular assemblies or polymer matrices, the physical size of the spin probe is a critical variable. DTBN features a significantly smaller effective molecular radius (reff = 0.31 ± 0.01 nm) compared to common cyclic nitroxide labels such as MTSSL or DOXYL derivatives (reff = 0.34 to 0.38 nm). This 10-18% reduction in steric bulk allows DTBN to intercalate into dense microenvironments, such as lipid bilayers or supercooled bulk water networks, with minimal structural perturbation, thereby yielding more accurate isotropic hyperfine coupling (aN) measurements [1].

Evidence DimensionEffective molecular radius (reff)
Target Compound Data0.31 ± 0.01 nm
Comparator Or BaselineMTSSL/DOXYL cyclic labels (0.34 - 0.38 nm)
Quantified Difference10-18% smaller effective radius
ConditionsEPR spin labeling of lipid and biomolecular assemblies

Ensures higher-fidelity structural and polarity data in analytical R&D by minimizing the probe-induced disruption of the target matrix.

Liquid-State Processability for Volumetric Dosing

Unlike the industry-standard TEMPO, which is a crystalline solid at room temperature (melting point 36–38 °C), DTBN is a stable liquid under standard ambient conditions. This physical state difference eliminates the need for pre-dissolution in carrier solvents or heated feed lines during continuous-flow manufacturing. The ability to perform direct, precise volumetric injection of neat DTBN streamlines reactor dosing protocols and prevents solvent-induced dilution or side reactions in highly sensitive neat-monomer polymerizations [1].

Evidence DimensionStandard physical state at 25 °C
Target Compound DataLiquid
Comparator Or BaselineTEMPO (Solid, mp 36-38 °C)
Quantified DifferencePhase difference enabling direct liquid injection
ConditionsStandard ambient temperature and pressure (SATP)

Reduces process complexity and solvent waste in industrial formulations by allowing direct volumetric dosing of the pure radical inhibitor.

Low-Temperature Nitroxide-Mediated Polymerization (NMP)

Procured for synthesizing glycopolymers, functionalized styrenics, and other thermally labile macromolecules where standard TEMPO requires destructively high temperatures (>120 °C) to achieve C-ON bond homolysis[1].

Terminal Radical Scavenging in Electrochemical Formulations

Selected for systems requiring a definitive, one-way radical sink, as its irreversible oxidation profile prevents the secondary redox cycling associated with cyclic nitroxides like TEMPO[2].

High-Fidelity Microenvironmental EPR Probing

Utilized for mapping the polarity, proticity, and viscosity of dense lipid bilayers and tight polymer matrices, as its minimal steric footprint (0.31 nm) prevents structural perturbation compared to larger DOXYL labels [3].

Solvent-Free Continuous Flow Inhibition

Integrated into industrial polymerization reactors and continuous-flow setups where direct volumetric dosing of a liquid inhibitor streamlines processability compared to handling solid TEMPO[4].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2406-25-9

Wikipedia

Di-tert-butyl nitroxide

General Manufacturing Information

Nitroxide, bis(1,1-dimethylethyl): INACTIVE

Dates

Last modified: 08-15-2023

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